Cas no 896050-40-1 (2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide)

2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide 化学的及び物理的性質
名前と識別子
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- Acetamide, 2-[[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]thio]-N-[4-(trifluoromethoxy)phenyl]-
- F1872-0193
- 2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
- AKOS001580554
- 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
- 896050-40-1
- 2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide
-
- インチ: 1S/C22H22F3N3O2S/c1-3-15-6-5-7-16(4-2)20(15)28-13-12-26-21(28)31-14-19(29)27-17-8-10-18(11-9-17)30-22(23,24)25/h5-13H,3-4,14H2,1-2H3,(H,27,29)
- InChIKey: BWRMWNSMPOMTJF-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OC(F)(F)F)C=C1)(=O)CSC1N(C2=C(CC)C=CC=C2CC)C=CN=1
計算された属性
- 精确分子量: 449.13848261g/mol
- 同位素质量: 449.13848261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 31
- 回転可能化学結合数: 8
- 複雑さ: 561
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 6.2
- トポロジー分子極性表面積: 81.4Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 12.29±0.70(Predicted)
2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1872-0193-1mg |
2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide |
896050-40-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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7. Back matter
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8. Caper tea
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamideに関する追加情報
Comprehensive Overview of 2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide (CAS No. 896050-40-1)
The compound 2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide, with the CAS number 896050-40-1, is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an imidazole core linked to a trifluoromethoxy phenylacetamide moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors, with high specificity.
In recent years, the demand for imidazole derivatives has surged, driven by their versatility in drug discovery and crop protection. The 2,6-diethylphenyl group in this compound enhances its lipophilicity, improving membrane permeability—a critical factor for bioavailability. Meanwhile, the trifluoromethoxy substituent contributes to metabolic stability, a feature highly sought after in the development of long-acting therapeutics. These attributes align with current trends in precision medicine and sustainable agriculture, where efficiency and environmental impact are paramount concerns.
From a synthetic chemistry perspective, the sulfanyl linker in 896050-40-1 offers modularity, enabling facile derivatization for structure-activity relationship (SAR) studies. This flexibility is crucial for optimizing potency and selectivity, addressing challenges like drug resistance in antimicrobial agents or pest adaptability in agrochemicals. Computational tools, such as molecular docking and QSAR modeling, are increasingly employed to predict the compound’s interactions with target proteins, accelerating the design of next-generation inhibitors.
The compound’s relevance extends to neuropharmacology, where imidazole-based molecules are explored for modulating neurotransmitter systems. For instance, its structural analogs have shown affinity for GABA receptors, sparking interest in anxiolytic or anticonvulsant applications. Additionally, the trifluoromethoxy group’s electron-withdrawing properties may influence binding kinetics, a hot topic in kinetic drug discovery. Such insights are frequently searched by professionals seeking novel CNS drug candidates.
Environmental and regulatory considerations also shape the discourse around 896050-40-1. With growing emphasis on green chemistry, researchers are investigating eco-friendly synthesis routes—such as catalytic methods or solvent-free reactions—to produce this compound. Moreover, its biodegradability profile is under scrutiny to ensure compliance with global standards like REACH and EPA guidelines. These aspects resonate with industries prioritizing ESG (Environmental, Social, and Governance) metrics.
In summary, 2-{1-(2,6-diethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-4-(trifluoromethoxy)phenylacetamide (CAS 896050-40-1) exemplifies the convergence of medicinal chemistry and materials science. Its multifaceted properties cater to evolving needs in healthcare, agriculture, and environmental sustainability, making it a compelling subject for ongoing research and innovation.
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